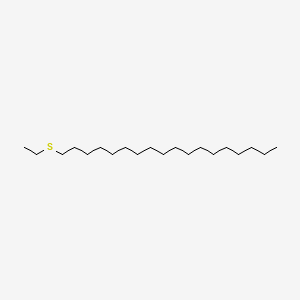
Cadmium phthalate
Vue d'ensemble
Description
Cadmium is a silvery, crystalline metal, resembling zinc . It is moderately active and forms complex ions readily . Phthalates, on the other hand, are high production volume chemicals used extensively as plasticizers to increase the flexibility of the main polymer .
Synthesis Analysis
Phthalates are formed from phthalic acids and alcohols with 1–14 carbon atoms . A new Cd(II)-phthalate complex of imidazole has been reported .Chemical Reactions Analysis
Cadmium ions react with aqueous ammonia, sodium hydroxide, and hydrogen sulfide, forming various compounds . Phthalates can be degraded by abiotic processes such as hydrolysis and photodecomposition, but these processes are very slow and insignificant .Physical And Chemical Properties Analysis
The air and water solubilities of phthalates decrease by orders of magnitude from short alkyl chain phthalates such as dimethyl phthalate (DMP) to long alkyl chain phthalates such as di-2-ethylhexyl phthalate (DEHP) . Cadmium is a silvery, crystalline metal, resembling zinc .Applications De Recherche Scientifique
Biomonitoring Human Exposure to Chemicals : Cadmium, along with phthalates, is a significant concern in human biomonitoring due to its potential toxic effects. The European human biomonitoring initiative HBM4EU has identified cadmium as one of the critical elements for assessing human exposure to hazardous substances. This initiative aims to standardize biomonitoring methods across Europe, ensuring more reliable and comparable data on human exposure to cadmium and other chemicals (Vorkamp et al., 2020).
Reproductive Toxicity : Research has shown a correlation between exposure to environmental toxicants like cadmium and phthalates and reduced male reproductive health. Studies reveal that these chemicals may contribute to a decline in semen quality and induce DNA damage, significantly impacting reproductive health (Pant et al., 2014).
Soil Pollution and Remediation : Cadmium and phthalates, commonly found in polluted soils, pose a significant environmental risk. Research into soil conditioners' effectiveness has identified biochar as a promising remedy for soil contaminated with cadmium and phthalate esters. These studies provide valuable insights for environmental remediation strategies (Wang et al., 2021).
Environmental Chemicals and Type 2 Diabetes : The relationship between environmental exposure to chemicals like cadmium and phthalates and the risk of type 2 diabetes has been explored. While evidence suggests a positive association with some chemicals, the data regarding cadmium specifically do not indicate a clear link with diabetes (Kuo et al., 2013).
Impact on Human Sperm : Cadmium chloride and phthalate esters have been studied for their acute effects on human sperm functions. Exposure to these chemicals was found to decrease sperm motility and induce apoptotic pathways, potentially compromising male fertility (Marchiani et al., 2019).
Leaching of Trace Metals from Sediments : Research on the leaching of trace metals, including cadmium, from sediments using phthalate buffers has provided insights into metal availability and uptake/release processes in sediment and soil as a function of pH. This knowledge is crucial for understanding environmental contamination and remediation (Trefry & Metz, 1984).
Cadmium Speciation in Aquatic Systems : Studies have investigated cadmium speciation in complex systems, such as the interaction with phthalic acid, ferrihydrite, and bacteria cells. Understanding these interactions is essential for managing complex natural systems and mitigating cadmium's environmental impact (Song et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cadmium(2+);phthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Cd/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSISMMAWAHRDO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4CdO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500172 | |
| Record name | Cadmium benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5064-27-7 | |
| Record name | Cadmium benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)


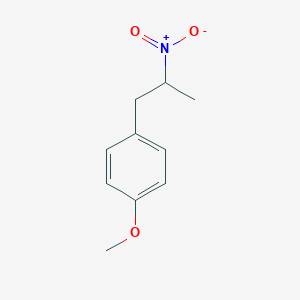
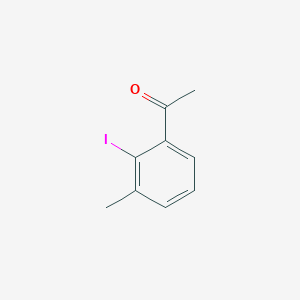
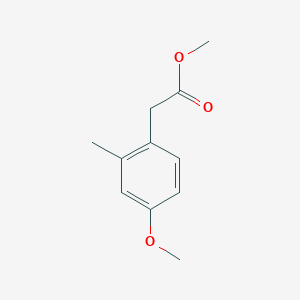
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)
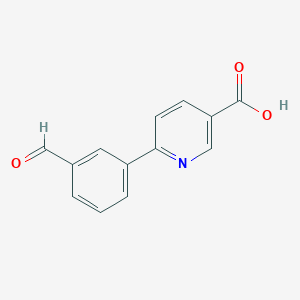
![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)
